2-(4-Chlorobenzyloxy)benzoyl chloride
Description
BenchChem offers high-quality 2-(4-Chlorobenzyloxy)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorobenzyloxy)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMBLZDPJHZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 2-(4-Chlorobenzyloxy)benzoyl Chloride
An in-depth technical guide on the chemical intermediate 2-(4-Chlorobenzyloxy)benzoyl chloride , focusing on its precursor, synthesis, and application in pharmaceutical chemistry.
Via Precursor: 2-[(4-Chlorophenyl)methoxy]benzoic Acid (CAS 52803-69-7)
Executive Summary
2-(4-Chlorobenzyloxy)benzoyl chloride is a highly reactive acyl chloride intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists. Due to the hydrolytic instability of the acyl chloride moiety, this compound is rarely isolated for long-term storage. Instead, it is generated in situ from its stable precursor, 2-(4-chlorobenzyloxy)benzoic acid (CAS 52803-69-7 ).
This guide provides a comprehensive technical analysis of the compound's identity, a validated protocol for its in situ generation, and its application as an electrophilic building block in medicinal chemistry.
Chemical Identity & Properties
The commercial supply chain operates primarily through the stable acid precursor. The chloride is a transient species generated for immediate consumption in nucleophilic acyl substitution reactions.
The Stable Precursor (Acid Form)
| Property | Specification |
| Chemical Name | 2-(4-Chlorobenzyloxy)benzoic acid |
| Synonyms | 2-[(4-Chlorophenyl)methoxy]benzoic acid; O-(4-Chlorobenzyl)salicylic acid |
| CAS Number | 52803-69-7 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138–142 °C (Typical) |
| Purity Grade | ≥98% (HPLC) |
The Reactive Intermediate (Chloride Form)
| Property | Specification |
| Chemical Name | 2-(4-Chlorobenzyloxy)benzoyl chloride |
| CAS Number | Not widely listed; generated in situ from 52803-69-7 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol |
| Reactivity | Highly electrophilic; moisture-sensitive |
| Physical State | Viscous oil or low-melting solid (if isolated) |
| Solubility | Soluble in DCM, THF, Toluene; reacts violently with water |
Synthesis & Activation Protocol
The conversion of the acid (CAS 52803-69-7) to the acid chloride is a critical activation step. The following protocol uses thionyl chloride (
Reaction Mechanism
The carboxylic acid hydroxyl group is converted into a good leaving group by thionyl chloride, proceeding through a chlorosulfite intermediate. The release of
Step-by-Step Activation Protocol
Reagents:
-
2-(4-Chlorobenzyloxy)benzoic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 – 2.0 equiv) -
DMF (Catalytic, 1-2 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or inlet). -
Dissolution: Suspend 10.0 g of 2-(4-chlorobenzyloxy)benzoic acid in 50 mL of anhydrous Toluene.
-
Catalyst: Add 2 drops of anhydrous DMF.
-
Addition: Add thionyl chloride dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to mild reflux (70–80 °C) for 2–3 hours. The evolution of
and gas indicates reaction progress. -
Completion: The reaction is complete when the suspension becomes a clear homogeneous solution and gas evolution ceases.
-
Isolation (Optional): Remove excess
and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a viscous oil.-
Note: For most applications, the crude residue is redissolved immediately in the reaction solvent (e.g., DCM) for the next step.
-
Reactivity & Applications
The 2-(4-chlorobenzyloxy)benzoyl moiety is a "privileged scaffold" in drug discovery, particularly for agents targeting inflammation and metabolic disorders.
Key Transformations
The acid chloride serves as a potent electrophile for:
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., indoles, anisoles) to form diaryl ketones. This is relevant for synthesizing Indomethacin analogues or Clometacin derivatives.
-
Amide Coupling: Reaction with primary/secondary amines to form benzamides.
-
Esterification: Reaction with alcohols to form ester prodrugs.
Structural Logic in Drug Design
The para-chlorobenzyl ether group provides lipophilicity and metabolic stability, while the ortho-substitution pattern on the benzoyl ring induces a twisted conformation, often critical for binding to receptors like PPAR
Visualization of Synthetic Pathway
Figure 1: Activation pathway of 2-(4-chlorobenzyloxy)benzoic acid to its acyl chloride and subsequent diversification.
Handling & Safety (MSDS Highlights)
Warning: This compound is a corrosive lachrymator.
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas.
-
Storage: Store the acid precursor (CAS 52803-69-7) in a cool, dry place. If the chloride is isolated, store under inert gas (Argon/Nitrogen) at -20 °C.
-
Disposal: Quench excess acid chloride by slow addition to a stirred mixture of ice and sodium bicarbonate solution.
References
-
PubChem. "2-[(4-Chlorophenyl)methoxy]benzoic acid (CAS 52803-69-7)." National Center for Biotechnology Information. Accessed February 14, 2026. [Link][1]
-
EPA CompTox Chemicals Dashboard. "2-((4-Chlorobenzyl)oxy)benzoic acid." U.S. Environmental Protection Agency.[2] Accessed February 14, 2026. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acid Chloride synthesis mechanism).
Sources
2-(4-Chlorobenzyloxy)benzoyl chloride solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(4-Chlorobenzyloxy)benzoyl Chloride in Organic Solvents
Abstract
2-(4-Chlorobenzyloxy)benzoyl chloride is a complex acyl chloride derivative of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of 2-(4-Chlorobenzyloxy)benzoyl chloride, addressing the core challenge presented by its highly reactive acyl chloride functional group. This document moves beyond simple data presentation to offer a predictive framework based on first principles of chemical structure, polarity, and intermolecular forces. We provide a detailed examination of its expected solubility in various classes of organic solvents, distinguishing between inert aprotic solvents suitable for dissolution and reactive protic solvents that lead to solvolysis. For researchers and process chemists, this guide includes a robust, field-proven experimental protocol for the accurate determination of solubility under anhydrous conditions, ensuring reliable and reproducible results.
Introduction
The successful execution of a chemical synthesis is fundamentally dependent on the ability to control the reaction medium. For intermediates like 2-(4-Chlorobenzyloxy)benzoyl chloride, understanding solubility is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, purification strategies, and overall process viability.
Chemical Identity and Structure
2-(4-Chlorobenzyloxy)benzoyl chloride is an organochlorine compound featuring a benzoyl chloride core substituted with a 4-chlorobenzyloxy group at the ortho position. Its structure combines several key chemical features that govern its physical and chemical properties.
Caption: Molecular Structure of 2-(4-Chlorobenzyloxy)benzoyl chloride.
Significance in Pharmaceutical and Chemical Synthesis
Acyl chlorides are powerful acylating agents used to form esters, amides, and benzophenones through reactions with alcohols, amines, and aromatic compounds, respectively.[1] The specific structure of 2-(4-Chlorobenzyloxy)benzoyl chloride makes it a valuable precursor for creating complex molecules where this substituted benzoyl moiety is required.
The Challenge: Reactivity vs. Solubility of Acyl Chlorides
The primary challenge in discussing the "solubility" of an acyl chloride is its inherent reactivity. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack.
-
With Protic Solvents (e.g., water, alcohols): The compound will not simply dissolve but will react to form the corresponding carboxylic acid (hydrolysis) or ester (alcoholysis).[1][2] This process, known as solvolysis, is often rapid and exothermic.
-
With Aprotic Solvents (e.g., ethers, chlorinated hydrocarbons): These solvents lack acidic protons and are generally non-reactive, allowing for true dissolution.
Therefore, for practical applications, the focus must be on solubility in anhydrous, aprotic organic solvents .
Theoretical Principles of Solubility
A predictive understanding of solubility begins with a structural analysis of the solute and its potential interactions with the solvent.
"Like Dissolves Like": Polarity and Intermolecular Forces
The principle of "like dissolves like" is a useful heuristic. Solvents that can form similar intermolecular forces (e.g., dipole-dipole, London dispersion forces) with a solute are more likely to dissolve it.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Primarily interact via weak London dispersion forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): Possess significant dipole moments, allowing for stronger dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Water): Feature strong dipole moments and the ability to hydrogen bond. As discussed, these are reactive with acyl chlorides.
Structural Analysis of 2-(4-Chlorobenzyloxy)benzoyl Chloride
The molecule's solubility is a composite of its distinct structural components:
-
Nonpolar Regions: The two aromatic rings (the benzoyl and chlorobenzyl moieties) are large, hydrophobic, and will contribute favorably to solubility in solvents with aromatic character (like toluene) or those that interact primarily through dispersion forces.
-
Polar, Non-reactive Regions: The ether linkage (-O-) and the carbonyl group (C=O) introduce polarity. These sites can engage in dipole-dipole interactions with polar aprotic solvents like acetone or ethyl acetate.
-
Polar, Reactive Site: The acyl chloride group (-COCl) is the most polar and reactive part of the molecule. Its high reactivity precludes stable dissolution in protic media.
Prediction: The large, predominantly nonpolar structure, punctuated by polar functional groups, suggests that 2-(4-Chlorobenzyloxy)benzoyl chloride will be most soluble in polar aprotic solvents that can effectively solvate both its hydrophobic and polar regions. Its solubility in purely nonpolar solvents like hexanes is expected to be lower.
Solubility Profile in Common Organic Solvents (A Predictive Analysis)
Aprotic Solvents (Recommended for Dissolution)
These are the solvents of choice for preparing solutions of 2-(4-Chlorobenzyloxy)benzoyl chloride for subsequent reactions.
-
Chlorinated Solvents (Dichloromethane, Chloroform): These are excellent solvents for a wide range of organic compounds, including acyl chlorides. Their polarity is sufficient to dissolve the polar portions of the molecule, and they are non-reactive. They are often the preferred medium for reactions involving acyl chlorides.[3]
-
Ethers (Diethyl Ether, Tetrahydrofuran - THF): Ethers are good solvents for many organic molecules. 2-Chlorobenzoyl chloride is known to be soluble in ether.[4] Therefore, high solubility is predicted for the title compound in anhydrous THF and diethyl ether.
-
Ketones (Acetone): Acetone is a highly polar aprotic solvent. Given that 2-chlorobenzoyl chloride is soluble in acetone[4], it is expected to be an effective solvent for 2-(4-Chlorobenzyloxy)benzoyl chloride, provided the acetone is strictly anhydrous.
-
Esters (Ethyl Acetate): This medium-polarity solvent is expected to be a good choice for dissolving the compound.
-
Aromatic Hydrocarbons (Toluene): The presence of two aromatic rings in the solute molecule suggests favorable π-stacking interactions with toluene, leading to good solubility.
-
Amides (Dimethylformamide - DMF): While DMF is a polar aprotic solvent, it must be used with extreme caution. Acyl chlorides can react violently with amines and amides, and reactions with DMF have been reported.[2] Although sometimes used as a catalyst in small amounts for the formation of acyl chlorides[5], it is not recommended as a bulk solvent without careful evaluation.
Protic Solvents (Reactive Solvents - Use with Caution)
These solvents should not be considered for creating stable solutions. Any attempt at dissolution will result in a chemical transformation of the solute.
-
Alcohols (Methanol, Ethanol): Benzoyl chlorides react with alcohols to yield the corresponding esters.[1][2] This reaction is often rapid. While the compound may appear to "dissolve," it is undergoing esterification.
-
Water: The compound is moisture-sensitive.[4] It will react with water, often vigorously, to hydrolyze into 2-(4-Chlorobenzyloxy)benzoic acid and hydrochloric acid.[1] For this reason, it is classified as insoluble in water, as it decomposes.[6]
Data Summary: Predicted Solubility
The following table summarizes the predicted solubility and associated considerations for using 2-(4-Chlorobenzyloxy)benzoyl chloride in various organic solvents.
| Solvent | Solvent Class | Predicted Solubility | Notes & Reactivity Considerations |
| Dichloromethane (DCM) | Polar Aprotic | High | Excellent, inert solvent choice. Must be anhydrous. |
| Chloroform | Polar Aprotic | High | Good, inert solvent choice. Must be anhydrous. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Good solvent, but must be anhydrous and free of peroxides. |
| Acetone | Polar Aprotic | High | Good solvent. Must be scrupulously anhydrous.[4] |
| Ethyl Acetate | Polar Aprotic | High | Good, versatile solvent. |
| Toluene | Nonpolar Aprotic | Moderate to High | Good for reactions requiring higher temperatures. |
| Hexanes / Heptane | Nonpolar Aprotic | Low | Likely to be a poor solvent; may be useful as an anti-solvent for crystallization. |
| Methanol / Ethanol | Polar Protic | Reactive | Rapid reaction to form the corresponding methyl/ethyl ester.[1][2] |
| Water | Polar Protic | Reactive | Rapid hydrolysis to the carboxylic acid and HCl.[1][4] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Use with Extreme Caution. Potential for violent reaction.[2] |
Experimental Protocol for Solubility Determination
This section provides a self-validating, gravimetric method for determining the semi-quantitative solubility of 2-(4-Chlorobenzyloxy)benzoyl chloride. The causality for each step is explained to ensure scientific integrity.
Objective
To determine the solubility (in mg/mL) of 2-(4-Chlorobenzyloxy)benzoyl chloride in a selected range of anhydrous, aprotic organic solvents at a specified temperature (e.g., 25 °C).
Safety Precautions
-
2-(4-Chlorobenzyloxy)benzoyl chloride is an acyl chloride and should be handled as a corrosive and lachrymatory substance.[7][8] It causes severe skin burns and eye damage.
-
All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene), is mandatory.
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., in a desiccator over P₂O₅) to remove any adsorbed water.
-
Solvents must be certified anhydrous or freshly distilled from an appropriate drying agent.
Materials and Reagents
-
2-(4-Chlorobenzyloxy)benzoyl chloride (purity >98%)
-
Anhydrous solvents of interest (e.g., Dichloromethane, THF, Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Oven-dried vials with PTFE-lined screw caps
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and needles for inert atmosphere transfers
-
0.2 µm PTFE syringe filters
Step-by-Step Procedure
-
Preparation: Place a small magnetic stir bar into several pre-weighed (tare weight) and oven-dried 4 mL vials.
-
Aliquoting Solute: In the fume hood, add an excess of 2-(4-Chlorobenzyloxy)benzoyl chloride to each vial. Causality: Adding an excess ensures that a saturated solution is formed, which is the definition of solubility.
-
Equilibration under Inert Atmosphere: Place the vials on the magnetic stirrer inside the constant temperature bath set to 25 °C. Pierce the cap septa with an inlet needle connected to the inert gas line and a second vent needle. Flush each vial with inert gas for 1-2 minutes. Causality: This step removes atmospheric moisture and oxygen, preventing hydrolysis of the highly sensitive acyl chloride.
-
Solvent Addition: While maintaining a positive pressure of inert gas, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to each vial using a calibrated pipette or syringe. Seal the vials tightly.
-
Stirring and Equilibration: Allow the slurries to stir vigorously at a constant temperature for a minimum of 4 hours. 24 hours is recommended to ensure equilibrium is reached. Causality: Sufficient time is required for the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Settling: Turn off the stirrer and allow the excess solid to settle for at least 30 minutes, keeping the vials in the constant temperature bath.
-
Sampling the Supernatant: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a dry, gas-tight syringe, passing it through a 0.2 µm PTFE filter to remove any suspended microcrystals. Causality: Filtering is critical to ensure that only the dissolved solid is being measured, not undissolved particulates.
-
Gravimetric Analysis: Dispense the filtered aliquot into a new, pre-weighed (tare weight) vial. Evaporate the solvent under a gentle stream of nitrogen. Place the vial in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
Calculation:
-
Mass of residue = (Final vial weight) - (Tare vial weight)
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot taken (mL)
-
Workflow Diagram
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
2-(4-Chlorobenzyloxy)benzoyl chloride exhibits a predictable solubility profile governed by its chemical structure. It is expected to be readily soluble in a range of common anhydrous, polar aprotic solvents, including dichloromethane, THF, and acetone, making these suitable media for its synthetic applications. Conversely, its high reactivity makes it incompatible with protic solvents like water and alcohols, which lead to rapid solvolysis rather than simple dissolution. For drug development professionals and process chemists, the selection of an appropriate inert solvent is paramount. When precise solubility data is required, the rigorous experimental protocol detailed in this guide provides a reliable method for obtaining accurate, reproducible results, ensuring process control and safety.
References
-
UNEP Publications. (1998). BENZYL CHLORIDE CAS N°: 100-44-7. OECD SIDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichlorobenzyl chloride. Retrieved from [Link]
-
Penta chemicals. (2025, March 26). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]
-
Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoyl chloride, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
ResearchGate. (2025, October 16). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing aliphatic acid chlorides under solvent-free conditions.
-
SATHEE. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
-
IARC Publications. (n.d.). α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE 1. Exposure Data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 104-83-6,4-Chlorobenzyl chloride. Retrieved from [Link]
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- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Material Safety and Handling of 2-(4-Chlorobenzyloxy)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Core Chemical Identity
2-(4-Chlorobenzyloxy)benzoyl chloride is a complex acyl chloride. Its reactivity is dominated by the benzoyl chloride moiety, which is highly susceptible to nucleophilic attack, particularly by water. This reactivity dictates its primary hazards: corrosivity and the release of hydrogen chloride (HCl) gas upon contact with moisture. The presence of the 4-chlorobenzyloxy group adds to the molecule's molecular weight and is expected to influence its toxicological profile. All handling procedures must be predicated on the assumption that this compound is corrosive, moisture-sensitive, and toxic.
Section 2: Hazard Identification and Classification
Based on its structural components, 2-(4-Chlorobenzyloxy)benzoyl chloride is anticipated to fall under the following GHS classifications. This is a predictive assessment grounded in data from analogous compounds like 4-chlorobenzoyl chloride.[1]
-
Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[1] Acyl chlorides react with moisture on the skin to form hydrochloric acid, leading to immediate and severe chemical burns.
-
Serious Eye Damage/Eye Irritation, Category 1: Causes serious, potentially irreversible eye damage.[1][2] The cornea is extremely sensitive to the corrosive effects of this chemical.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[1] Inhalation of vapors or aerosols will irritate the mucous membranes of the respiratory system.[3]
Signal Word: Danger
Anticipated Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
-
H331: Toxic if inhaled.[5]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Section 3: Stability and Reactivity Profile
The central pillar of safely handling 2-(4-Chlorobenzyloxy)benzoyl chloride is understanding its reactivity. The acyl chloride functional group is highly electrophilic and will react exothermically with a wide range of nucleophiles.
Key Reactivity Hazards:
-
Moisture Sensitivity: Reacts, potentially violently, with water, humidity, and protic solvents to decompose into the parent carboxylic acid and hydrogen chloride gas.[3][7] This reaction is the primary source of its corrosive properties.
-
Incompatible Materials: Reacts violently with strong bases, alcohols, amines, and amides.[7] Contact with metals can also be hazardous, potentially leading to corrosion.[2]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, expect the release of highly toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and potentially phosgene.[2][3][7]
Chemical Incompatibility Diagram
The following diagram illustrates the critical incompatibilities for this class of compound.
Caption: Key chemical incompatibilities of acyl chlorides.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense. All manipulations of 2-(4-Chlorobenzyloxy)benzoyl chloride must be performed in a certified chemical fume hood to control vapor exposure. A safety shower and eyewash station must be immediately accessible.[1][2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles combined with a full-face shield (8-inch minimum).[4] | Protects against splashes of corrosive material and vapors. Standard safety glasses are insufficient. |
| Hand Protection | Wear suitable chemical-resistant gloves tested to EN 374 or equivalent.[8] Recommended material: Fluoro rubber (FKM) with a minimum thickness of 0.4 mm.[8] | Provides a barrier against direct skin contact. Inspect gloves for integrity before each use and employ proper removal technique to avoid cross-contamination.[4] |
| Skin/Body Protection | A flame-retardant lab coat, worn fully buttoned. Consider a chemically resistant apron and full-body suit for larger quantities or spill response. | Protects underlying clothing and skin from splashes and spills. |
| Respiratory Protection | Use is not required under normal fume hood use. For emergency situations or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown).[2] | Protects the respiratory system from irritating and toxic vapors in case of engineering control failure or a significant spill. |
Section 5: First Aid and Emergency Procedures
Immediate and decisive action is critical in the event of an exposure. Always show the safety data sheet to the attending medical professional.[1][4]
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[1] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes. A physician should be consulted immediately as corrosive injuries can be difficult to treat if not addressed promptly.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: DO NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4] Ingestion represents a medical emergency due to the risk of perforation of the esophagus and stomach.[5][8]
Section 6: Handling, Storage, and Spill Response Protocols
Standard Handling Protocol
-
Preparation: Don all required PPE before entering the work area. Ensure the chemical fume hood is functioning correctly.
-
Inert Atmosphere: For reactions sensitive to HCl byproducts, handle the material under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dispensing: Use glass or PTFE-lined equipment. Slowly dispense the required amount, minimizing the potential for splashing.
-
Closure: Keep the container tightly closed when not in use to prevent moisture ingress.[1][5] Containers that have been opened must be carefully resealed and kept upright.[4]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][5]
Storage Conditions
-
The storage location must be cool, dry, and well-ventilated.[1][2][4]
-
Keep containers tightly sealed and protected from moisture and water.[1]
-
Store away from the incompatible materials listed in Section 3. Do not store in metal containers.[2]
Accidental Release (Spill) Response Workflow
Caption: Emergency workflow for acyl chloride spills.
Section 7: Fire-Fighting Measures
This material is combustible but will not ignite readily.[5] The primary hazard in a fire is its reactivity and the toxic decomposition products.
-
Suitable Extinguishing Media: Use dry chemical, CO2, or sand. Alcohol-resistant foam may also be effective.[1]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. [3] The substance reacts with water, which can exacerbate the situation by liberating toxic and corrosive hydrogen chloride gas.[2]
-
Specific Hazards: Containers may explode in a fire.[3] Thermal decomposition will produce poisonous gases like HCl and phosgene.[3][7]
-
Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[1][3]
References
-
Hazardous Substance Fact Sheet: Benzoyl Chloride. (2008). New Jersey Department of Health. [Link]
-
Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]
-
Safety Data Sheet: Benzoyl chloride. (2020). Carl ROTH. [Link]
-
Compendium of Chemical Hazards: Benzyl chloride. (2025). UK Health Security Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. carlroth.com [carlroth.com]
Methodological & Application
Synthesis of 2-(4-Chlorobenzyloxy)benzoyl Chloride from Salicylic Acid: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive technical guide for the two-step synthesis of 2-(4-chlorobenzyloxy)benzoyl chloride, a valuable bifunctional intermediate in pharmaceutical and agrochemical research. The synthesis commences with salicylic acid, which undergoes a Williamson ether synthesis with 4-chlorobenzyl chloride to yield the intermediate, 2-(4-chlorobenzyloxy)benzoic acid. This intermediate is subsequently converted to the target acyl chloride using thionyl chloride. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.
Introduction: The Utility of a Bifunctional Building Block
2-(4-Chlorobenzyloxy)benzoyl chloride is a chemical intermediate of significant interest due to its dual reactivity. The acyl chloride moiety provides a reactive handle for acylation reactions, forming esters and amides, while the substituted benzyl ether group offers a site for further functionalization or can impart specific physicochemical properties to a target molecule. This structure serves as a key building block in the synthesis of more complex molecules, including potential therapeutic agents and novel materials. The following protocols detail a reliable and scalable pathway from readily available starting materials.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: O-Alkylation: Formation of an ether linkage between salicylic acid and 4-chlorobenzyl chloride.
-
Step 2: Acyl Chloride Formation: Conversion of the carboxylic acid functional group to a highly reactive acyl chloride.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of 2-(4-Chlorobenzyloxy)benzoic Acid
Principle and Rationale: The Williamson Ether Synthesis
This initial step employs the Williamson ether synthesis, a classic and robust method for forming ethers. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
Causality of Experimental Choices:
-
Base Selection (NaOH): Salicylic acid possesses two acidic protons: one on the carboxylic acid (pKa ≈ 2.97) and one on the phenolic hydroxyl group (pKa ≈ 13.0). Sodium hydroxide is a sufficiently strong base to deprotonate both sites, generating a disodium salt. While the carboxylate is less nucleophilic due to resonance delocalization, the phenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon of the alkyl halide.
-
Electrophile (4-Chlorobenzyl chloride): A primary benzylic halide is an excellent substrate for SN2 reactions. It is highly reactive, and the risk of competing elimination reactions (E2) is minimal compared to secondary or tertiary halides.[2][3]
-
Solvent System (Ethanol/Water): A mixed solvent system is used to dissolve both the polar disodium salicylate salt and the less polar 4-chlorobenzyl chloride, facilitating the reaction.
Caption: Key reactants and products in the synthesis.
Experimental Protocol: Step 1
-
Deprotonation: To a solution of salicylic acid (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.1 eq) portion-wise while stirring at room temperature. Stir until a clear solution is obtained.
-
Alkylation: Add 4-chlorobenzyl chloride (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH ~2 using concentrated hydrochloric acid (HCl). A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove inorganic salts. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure 2-(4-chlorobenzyloxy)benzoic acid as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60°C overnight.
Quantitative Data: Step 1
| Parameter | Value | Molar Amount (for 10g Salicylic Acid) | Notes |
| Salicylic Acid | 1.0 eq | 10.0 g (72.4 mmol) | Starting Material |
| Sodium Hydroxide | 2.1 eq | 6.08 g (152 mmol) | Base, deprotonates both acidic protons |
| 4-Chlorobenzyl chloride | 1.05 eq | 12.2 g (75.8 mmol) | Alkylating Agent |
| Reaction Temperature | Reflux (~85°C) | - | Ensures sufficient reaction rate |
| Reaction Time | 4-6 hours | - | Monitor by TLC for completion |
| Expected Yield | 75-85% | 14.2 - 16.1 g | Yield is dependent on reaction scale and purity |
Part II: Synthesis of 2-(4-Chlorobenzyloxy)benzoyl Chloride
Principle and Rationale: Acyl Chloride Formation with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a crucial activation step, as acyl chlorides are significantly more reactive towards nucleophiles. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[4][5]
Causality of Experimental Choices:
-
Reagent (SOCl₂): The reaction mechanism involves the carboxylic acid oxygen attacking the sulfur atom of SOCl₂, followed by the elimination of a chloride ion. A subsequent intramolecular rearrangement releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6][7] The escape of these gases from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate (Le Châtelier's principle).[8]
-
Catalyst (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent, which speeds up the conversion of less reactive carboxylic acids.[7]
-
Anhydrous Conditions: It is critical to perform this reaction under strictly anhydrous (dry) conditions. Thionyl chloride reacts violently with water, and the acyl chloride product is readily hydrolyzed back to the carboxylic acid upon contact with moisture.[7][9]
Experimental Protocol: Step 2
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. Connect the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(4-chlorobenzyloxy)benzoic acid (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops) to the stirred suspension.
-
Thionyl Chloride Addition: Add thionyl chloride (1.5 eq) dropwise from the dropping funnel at room temperature. Control the addition rate to manage the initial gas evolution.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C. Maintain this temperature and stir for 2-3 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. This step must be performed in a well-ventilated fume hood.
-
Final Product: The resulting crude 2-(4-chlorobenzyloxy)benzoyl chloride is typically an oil or low-melting solid and is often used directly in the next synthetic step without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to potential thermal instability.
Quantitative Data: Step 2
| Parameter | Value | Molar Amount (for 15g Intermediate) | Notes |
| 2-(4-Chlorobenzyloxy)benzoic Acid | 1.0 eq | 15.0 g (54.2 mmol) | Starting Material from Part I |
| Thionyl Chloride (SOCl₂) | 1.5 eq | 9.67 g (81.3 mmol) | Chlorinating agent; excess ensures completion |
| Toluene (Anhydrous) | - | 100 mL | Inert solvent |
| DMF (Anhydrous) | Catalytic | 2-3 drops | Reaction catalyst |
| Reaction Temperature | 70-80°C | - | - |
| Reaction Time | 2-3 hours | - | Monitor for cessation of gas evolution |
| Expected Yield | >95% (crude) | ~15.6 g | Product is often used without purification |
Safety Precautions
-
4-Chlorobenzyl chloride: Is a lachrymator and is corrosive. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thionyl Chloride (SOCl₂): Is highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[9][10][11][12] Always handle in a chemical fume hood under anhydrous conditions. Wear acid-resistant gloves, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible.[9][13] Spills should be neutralized with a dry agent like sodium carbonate, not water.
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): Are corrosive. Avoid contact with skin and eyes. Wear appropriate PPE.
-
General Precautions: All procedures should be carried out in a well-ventilated chemical fume hood. A thorough risk assessment should be completed before beginning any experimental work.
References
-
Converting carboxylic acids into acyl (acid) chlorides . (n.d.). Chemguide. Retrieved from [Link]
-
Acid to Acid Chloride - Common Conditions . (n.d.). The Organic Chemistry Portal. Retrieved from [Link]
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) . (2024). YouTube. Retrieved from [Link]
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps . (n.d.). OrgoSolver. Retrieved from [Link]
-
Conversion of carboxylic acids to acid chlorides . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet . (n.d.). Loba Chemie. Retrieved from [Link]
-
ICSC 1409 - THIONYL CHLORIDE . (n.d.). International Labour Organization. Retrieved from [Link]
-
Williamson ether synthesis . (n.d.). Lumen Learning. Retrieved from [Link]
-
Williamson ether synthesis . (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis . (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
The Williamson Ether Synthesis . (2014). Master Organic Chemistry. Retrieved from [Link]
-
11.8: Williamson Ether Synthesis . (2021). Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 6. youtube.com [youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. westliberty.edu [westliberty.edu]
- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
Application Note: Protocol for the Amidation of 2-(4-Chlorobenzyloxy)benzoyl Chloride
Executive Summary
This application note details the optimized protocol for synthesizing N-substituted-2-(4-chlorobenzyloxy)benzamides via the nucleophilic acyl substitution of 2-(4-chlorobenzyloxy)benzoyl chloride with various primary and secondary amines.
This reaction is a critical transformation in the synthesis of pharmacophores targeting tubulin inhibition, antimicrobial pathways, and kinase modulation. Due to the ortho-alkoxy substitution, specific attention must be paid to steric parameters and electronic effects that differentiate this substrate from unsubstituted benzoyl chlorides.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
Mechanistic Insight
The reaction proceeds via a classic Nucleophilic Acyl Substitution (addition-elimination) mechanism.[1]
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[2]
-
Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.
-
Elimination: The chloride ion (
) is expelled, reforming the carbonyl double bond.[2] -
Deprotonation: A base (auxiliary or excess amine) removes the proton from the nitrogen to generate the neutral amide.
Key Structural Constraint: The 2-(4-chlorobenzyloxy) group exerts a steric influence at the ortho position. While acid chlorides are highly reactive, bulky amines may require elevated temperatures or polar aprotic solvents (e.g., DMF) to overcome the rotational barrier created by the ether linkage.
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the amidation reaction. The base scavenges the HCl byproduct to drive equilibrium forward.
Experimental Protocols
Two protocols are provided based on the solubility of the amine and the scale of the reaction.
Pre-Reaction Checklist
-
Reagent Quality: Ensure 2-(4-chlorobenzyloxy)benzoyl chloride is free of hydrolyzed acid (white solid precipitate). If impure, reflux in thionyl chloride (
) to regenerate the acid chloride. -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.
-
Stoichiometry: Use 1.1 equivalents of acid chloride to ensure complete consumption of the amine (which is often the more valuable component).
Protocol A: Standard Anhydrous Conditions (Preferred)
Best for research-scale synthesis (10 mg to 5 g) using valuable amines.
Materials:
-
Amine (1.0 equiv)
-
2-(4-Chlorobenzyloxy)benzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling minimizes side reactions and controls the exotherm.
-
Addition: Dropwise add a solution of 2-(4-chlorobenzyloxy)benzoyl chloride (1.1 equiv) in minimal DCM over 10–15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride spot (high
) should disappear, and a new polar amide spot should appear.
-
-
Quench: Quench the reaction by adding saturated aqueous
. -
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with 1N HCl (to remove unreacted amine/base) followed by Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for water-soluble amines or robust scale-up where anhydrous conditions are difficult to maintain.
Materials:
-
Amine (1.0 equiv)
-
2-(4-Chlorobenzyloxy)benzoyl chloride (1.2 equiv)
-
10% NaOH or saturated
solution -
DCM or Ethyl Acetate[3]
Procedure:
-
Dissolve the Amine in the organic solvent (DCM).[3]
-
Add an equal volume of 10% NaOH solution to the flask.
-
Vigorously stir the biphasic mixture.
-
Add the Acid Chloride (neat or dissolved in DCM) slowly to the stirring mixture.
-
Stir at RT for 4–12 hours.
-
Separate layers; the product will reside in the organic layer. Wash with water and brine, then dry and concentrate.
Data Analysis & Troubleshooting
Expected Analytical Data
Successful synthesis is confirmed by the following spectral characteristics:
| Technique | Characteristic Signal | Interpretation |
| IR Spectroscopy | 1640–1680 cm⁻¹ | Strong Amide I band (C=O stretch). |
| IR Spectroscopy | 3300–3500 cm⁻¹ | N-H stretch (if secondary amide).[4] |
| ¹H NMR | Benzylic protons ( | |
| ¹H NMR | Aromatic region; look for the specific pattern of the ortho-substituted ring. | |
| MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Parent ion matching calculated mass. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dried. Check solvent water content. Use fresh acid chloride. |
| No Reaction | Steric Hindrance | If amine is bulky, switch solvent to DMF and heat to 60°C. Use Pyridine as both solvent and base. |
| Impure Product | Excess Acid Chloride remaining | Add a "scavenger" resin (polymer-supported amine) or wash organic layer thoroughly with 1N NaOH. |
| O-Acylation | Amino-alcohol substrate | If substrate has -OH and -NH2, ensure temp is 0°C to favor N-acylation (kinetic control). |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.[5] Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols.[6] Retrieved from [Link]
-
Yadav, A. R., et al. (2020).[4][7] Design, Synthesis and Characterization of Some Novel benzamide derivatives. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Wang, H., et al. (2020).[4] Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.[6] Retrieved from [Link]
-
LibreTexts. (2023).[8] Nucleophilic Acyl Substitution Reactions - Reactivity and Mechanism.[9][1] Chemistry LibreTexts.[8] Retrieved from [Link]
-
Ghare, S., et al. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial activity. ResearchGate.[10] Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. scispace.com [scispace.com]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Application Note: Optimized Friedel-Crafts Acylation using 2-(4-Chlorobenzyloxy)benzoyl chloride
Executive Summary & Scope
This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-(4-chlorobenzyloxy)benzoyl chloride . This reagent is a critical building block for the synthesis of diaryl ketones, functionalized benzophenones, and pharmacophores resembling fibrates (e.g., Fenofibrate analogs) or SGLT2 inhibitors.
Critical Challenge: The primary technical hurdle with this specific reagent is the chemoselectivity of the Lewis Acid catalyst. The ortho-benzyloxy ether linkage is susceptible to cleavage (dealkylation) by strong Lewis acids (e.g., AlCl₃) under aggressive conditions, potentially yielding the undesired o-hydroxybenzophenone or initiating intramolecular cyclization to xanthones.
This guide provides a low-temperature, controlled-addition protocol designed to maximize acylation yield while preserving the sensitive 4-chlorobenzyl ether moiety.
Strategic Experimental Planning (Expertise & Logic)
Mechanistic Considerations
The reaction proceeds via the formation of an acylium ion.[1][2][3] However, the presence of the ortho-alkoxy group provides electron donation that stabilizes the acylium intermediate but also coordinates with the Lewis Acid, potentially requiring higher catalyst loading (super-stoichiometric).
The Ether Stability Paradox:
-
Requirement: Strong Lewis acidity is needed to generate the acylium ion from the acid chloride.
-
Risk: Strong Lewis acids (AlCl₃, BBr₃) coordinate to the ether oxygen, facilitating nucleophilic attack by the chloride ion (from the catalyst), leading to cleavage of the benzyl group.
Solution: We utilize Dichloromethane (DCM) as a non-coordinating solvent to maintain catalyst activity at lower temperatures (0°C to -10°C), allowing the kinetic rate of acylation to outcompete the thermodynamic rate of ether dealkylation.
Catalyst Selection Matrix
| Catalyst | Acylation Power | Ether Cleavage Risk | Recommendation |
| AlCl₃ | High | High (at RT/Reflux) | Standard (Use at <0°C) |
| FeCl₃ | Moderate | Moderate | Alternative for electron-rich substrates |
| SnCl₄ | Moderate | Low | Recommended for highly sensitive ethers |
| ZnCl₂ | Low | Very Low | Use only for highly activated substrates (e.g., phenols) |
Detailed Experimental Protocol
Materials & Reagents[4][5][6]
-
Reagent A: 2-(4-Chlorobenzyloxy)benzoyl chloride (1.0 equiv)
-
Note: If synthesized in situ from the carboxylic acid using SOCl₂, ensure all excess SOCl₂ is removed via azeotropic distillation with toluene before use.
-
-
Reagent B: Aromatic Substrate (e.g., Toluene, Anisole, Fluorobenzene) (1.1 – 1.2 equiv)
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (1.2 – 1.5 equiv)
-
Quality Check: Must be free-flowing yellow/white powder. Gray/clumped solid indicates hydrolysis and will lower yields.
-
-
Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration relative to Reagent A).
-
Quench: 1M HCl / Crushed Ice.
Step-by-Step Procedure
Step 1: Apparatus Setup
-
Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.
-
Assemble under a positive pressure of dry Nitrogen (N₂) or Argon.
-
Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.
Step 2: Catalyst Suspension (The "Inverse Addition" Method)
Rationale: Adding the acid chloride to the catalyst suspension allows for immediate complexation in a dilute environment, preventing high local concentrations that favor side reactions.
-
Charge the RBF with Anhydrous AlCl₃ (1.2 equiv) .
-
Add DCM (50% of total volume) . Stir to form a suspension.
-
Cool the suspension to -5°C to 0°C using an ice/salt bath.
Step 3: Acylium Ion Formation
-
Dissolve 2-(4-Chlorobenzyloxy)benzoyl chloride (1.0 equiv) in the remaining DCM.
-
Transfer this solution to the addition funnel.
-
Slowly add the acid chloride solution to the AlCl₃ suspension dropwise over 15–20 minutes.
-
Observation: The mixture should turn yellow/orange, indicating acylium complex formation.
-
Control: Maintain internal temperature < 5°C.
-
Step 4: Substrate Addition & Reaction
-
Add the Aromatic Substrate (1.1 equiv) dropwise to the reaction mixture at 0°C.
-
Note: If the substrate is a solid, dissolve it in a minimum amount of DCM.
-
-
Allow the reaction to stir at 0°C for 1 hour .
-
TLC Monitoring: Check reaction progress (Eluent: 20% EtOAc/Hexanes).
-
Target: Disappearance of acid chloride (often converts to methyl ester on TLC plate due to methanol in developing solvent) and appearance of the benzophenone product.
-
-
Optional: Only if conversion is incomplete after 1 hour, allow the reaction to warm to Room Temperature (RT) slowly. Do not reflux.
Step 5: Quench & Workup
-
Cool the mixture back to 0°C.
-
Carefully pour the reaction mixture into a beaker containing Crushed Ice (100g) + Conc. HCl (10 mL) .
-
Caution: Exothermic hydrolysis of aluminum salts.
-
-
Stir vigorously until the solid aluminum salts dissolve and two clear layers appear.
-
Separate the organic layer.[3][4] Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with:
-
Water (1 x 50 mL)
-
Sat. NaHCO₃ (2 x 50 mL) – To remove unreacted acid.
-
Brine (1 x 50 mL)
-
-
Dry over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Reaction Mechanism & Workflow Visualization
The following diagram illustrates the pathway, highlighting the critical divergence point where temperature control prevents ether cleavage.
Figure 1: Mechanistic pathway showing the competition between the desired acylation (Path A) and the undesired ether cleavage (Path B) governed by temperature.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Acid | Catalyst deactivation by moisture. | Use fresh AlCl₃; ensure N₂ atmosphere. |
| Formation of Phenol (Ether Cleavage) | Reaction temperature too high or reaction time too long. | Keep T < 5°C. Switch catalyst to SnCl₄ or ZnCl₂. |
| Intramolecular Cyclization (Xanthone) | Substrate is not reactive enough; Acid chloride attacks its own ring. | Use a more electron-rich external substrate (e.g., Anisole). Increase dilution. |
| Sticky/Black Tar | Polymerization or vigorous decomposition. | Add AlCl₃ slower. Ensure solvent is strictly anhydrous. |
References
-
Friedel-Crafts Acyl
-
Selectivity of Lewis Acids (Ether Cleavage).
-
Benzophenone Synthesis Protocols.
-
BenchChem.[5] "Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation."
-
-
Lewis Acid Comp
-
National Institutes of Health (PubMed). "Mild Method for Deprotection of the N-Benzyloxycarbonyl Group by AlCl3."[11] (Demonstrates AlCl3's ability to deprotect benzyl groups, reinforcing the need for low temp).
-
Sources
- 1. byjus.com [byjus.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction conditions for esterification of 2-(4-Chlorobenzyloxy)benzoyl chloride
Application Note: Precision Esterification of 2-(4-Chlorobenzyloxy)benzoyl Chloride
Executive Summary
This application note details the optimized reaction conditions for the esterification of 2-(4-Chlorobenzyloxy)benzoyl chloride (CAS: N/A for specific chloride, related acid CAS: 85-56-3 derivative). This compound is a critical activated intermediate often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their prodrugs (e.g., Indomethacin analogs or salicylic acid derivatives).
Due to the ortho-substitution (4-chlorobenzyloxy group), this electrophile exhibits specific steric and electronic characteristics that require controlled protocols to maximize yield and minimize hydrolysis or oligomerization.
Chemical Context & Mechanistic Insight
Structural Analysis
The substrate features a benzoyl chloride core with a bulky ortho-alkoxy substituent.
-
Electronic Effect: The ortho-alkoxy group is electron-donating via resonance (+M), which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the inductive withdrawal (-I) of the acyl chloride dominates, ensuring high reactivity.
-
Steric Effect: The 4-chlorobenzyloxy group is significant in size. It creates steric bulk around the carbonyl center, potentially slowing the approach of bulky nucleophiles (secondary/tertiary alcohols).
-
Stability: The benzyl ether linkage is generally stable to basic conditions but can be sensitive to strong Lewis acids or generated HCl if not immediately neutralized.
Reaction Mechanism
The esterification proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. To drive the equilibrium and prevent acid-catalyzed degradation of the ether linkage, a base scavenger (Triethylamine or Pyridine) is mandatory. For hindered alcohols, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst.
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Nucleophilic acyl substitution pathway. The base is critical for trapping the HCl byproduct, driving the reaction forward and protecting the benzyloxy moiety.
Critical Process Parameters (CPP)
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM) (Primary) THF (Secondary) | DCM offers excellent solubility for the acid chloride and easy workup (low bp). THF is used if the alcohol is polar/bulky. |
| Base | Triethylamine (TEA) (1.2 – 1.5 eq) | Acts as an HCl scavenger. Must be anhydrous.[1] |
| Catalyst | DMAP (0.05 – 0.1 eq) | Required only for secondary/tertiary alcohols or phenols to form the active |
| Temperature | 0°C to 23°C | Initial addition at 0°C prevents exotherms and side reactions (anhydride formation). |
| Atmosphere | Nitrogen / Argon | Strictly anhydrous conditions are required to prevent hydrolysis to the benzoic acid.[1] |
Experimental Protocols
Protocol A: Standard Esterification (Primary Alcohols)
Best for: Methanol, Ethanol, Benzyl alcohol, simple primary alkyl alcohols.
Reagents:
-
2-(4-Chlorobenzyloxy)benzoyl chloride (1.0 equiv)
-
Primary Alcohol (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
DCM (anhydrous, 10 mL/g of substrate)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with the Alcohol and Triethylamine in anhydrous DCM . Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-(4-Chlorobenzyloxy)benzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.
-
Note: A white precipitate (TEA[2]·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Look for the disappearance of the acid chloride (often converts to methyl ester in methanol quench during analysis) and formation of the product.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (cold, 2x) to remove excess amine.
-
Wash with Sat. NaHCO₃ (2x) to remove unreacted acid/hydrolysis products.
-
Wash with Brine (1x).
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Sterically Demanding Esterification (Sec/Tert Alcohols)
Best for: Menthol, tert-Butanol, Phenols, or complex API fragments.
Reagents:
-
2-(4-Chlorobenzyloxy)benzoyl chloride (1.0 equiv)
-
Alcohol/Phenol (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
DMAP (0.1 equiv)
-
DCM (anhydrous)
Step-by-Step:
-
Setup: Flame-dry reaction vessel under inert atmosphere.
-
Pre-Activation: Dissolve the Alcohol , TEA , and DMAP in anhydrous DCM. Stir at Room Temperature for 10 minutes.
-
Addition: Cool to 0°C . Add the Acid Chloride (dissolved in DCM) slowly.
-
Reaction: Warm to Room Temperature. Stirring times may extend to 12–18 hours due to steric hindrance.
-
Workup: Follow Protocol A workup. Crucial: Ensure thorough acid washing (1M HCl or 10% Citric Acid) to completely remove DMAP, which can contaminate the organic layer.
Workflow Visualization
Figure 2: Experimental Workflow (DOT Visualization)
Caption: Operational workflow for the esterification process, including critical decision points for reaction monitoring.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or atmosphere. | Use freshly distilled DCM or dry over molecular sieves. Ensure N₂ purge. |
| Unreacted Acid Chloride | Steric hindrance. | Add 10 mol% DMAP; increase temp to reflux; switch solvent to Toluene (higher bp). |
| Product Degradation | Acid sensitivity of benzyl ether. | Ensure the workup acid wash is cold and dilute (0.5M - 1M HCl). Do not prolong contact. |
| Emulsion during Workup | Density similarity. | Add a small amount of Methanol to break emulsion or filter through Celite pad. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General Acid Chloride Protocols).[4]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).
-
Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[5] Chem. Int. Ed.1978 , 17, 522–524. (DMAP Catalysis Principles).
-
BenchChem. "Reactivity of Ortho-Substituted Benzoyl Chlorides." Application Database, Accessed 2023. (Steric considerations for ortho-substitution).
Sources
Handling moisture-sensitive acid chlorides like 2-(4-Chlorobenzyloxy)benzoyl chloride
Abstract
Acid chlorides are the workhorses of acyl substitution reactions in drug discovery, yet they are frequently the silent cause of failed syntheses due to insidious hydrolysis. This guide details the rigorous handling, quality control, and quenching protocols for 2-(4-Chlorobenzyloxy)benzoyl chloride , a representative complex acid chloride. By treating this reagent not merely as a chemical but as a "metastable system," researchers can ensure stoichiometric precision and safety.
The Mechanic of Failure: Why "Dry" Isn't Enough
The primary failure mode for 2-(4-Chlorobenzyloxy)benzoyl chloride is not bulk decomposition, but autocatalytic hydrolysis .
When exposed to atmospheric moisture, the carbonyl carbon undergoes nucleophilic attack by water. This generates the parent carboxylic acid and hydrogen chloride (HCl). Crucially, the released HCl gas is hygroscopic; it pulls more moisture from the air into the vessel, accelerating the degradation at the surface of the solid or liquid interface.
Mechanism of Degradation
Figure 1: The autocatalytic cycle of acid chloride hydrolysis. Note how HCl generation creates a feedback loop that accelerates moisture uptake.
Storage and Transfer Protocols
The Golden Rule: Never trust the integrity of a stored acid chloride without verification.
A. Storage Architecture
-
Primary Container: Glass vial with a Teflon-lined septa cap. Parafilm is insufficient as it is permeable to HCl gas over time. Use electrical tape or shrink bands for long-term storage.
-
Secondary Containment: Store the primary vial inside a desiccator or a secondary jar containing activated Drierite (CaSO₄) or KOH pellets (which neutralize leaked HCl).
-
Temperature: Store at 2–8°C. Cold reagents condense water rapidly upon opening; always allow the vial to warm to room temperature inside a desiccator before opening.
B. Inert Transfer Technique (The "Positive Pressure" Method)
For liquids or solutions of 2-(4-Chlorobenzyloxy)benzoyl chloride:
-
Purge: Insert a needle connected to an inert gas line (N₂ or Ar) into the septum.
-
Vent: Insert a short "bleed" needle to flush the headspace for 30 seconds.
-
Withdraw: Remove the bleed needle. Invert the vial. Insert the syringe. The positive pressure from the gas line will help fill the syringe without pulling in vacuum (and wet air).
Quality Control: The Self-Validating System
Do not rely on the bottle's label. Acid chlorides degrade into their parent acids, which are often silent impurities that consume coupling reagents (like amines) without forming the desired product.
Method A: The Methyl Ester Check (Rapid NMR)
This is the preferred method for high-throughput research labs. It converts the reactive species into a stable ester for analysis.
Protocol:
-
Take a dry NMR tube.
-
Add 500 µL of CDCl₃ (dried over molecular sieves).
-
Add 20 µL of Methanol (MeOH) .
-
Add ~5-10 mg of your acid chloride sample.
-
Shake immediately. The reaction
is instantaneous.
Interpretation:
-
Peak A (Product): Methyl ester (
) appears as a sharp singlet ~3.9 ppm. -
Peak B (Impurity): Unreacted parent acid (from hydrolysis) will not form the methyl ester under these mild conditions without a catalyst. It remains as the acid.
-
Calculation: Compare the integration of the aromatic protons of the Ester vs. the Acid. If only the Ester peaks are visible, purity is >95%.
Method B: Morpholine Back-Titration (Precise Assay)
Use this for process-scale validation where exact stoichiometry is critical.
| Step | Action | Mechanism |
| 1 | Dissolve known mass of Acid Chloride in Dichloromethane (DCM). | Solvation |
| 2 | Add excess Morpholine (standardized solution). | |
| 3 | Add water to quench. | Dissolves salts. |
| 4 | Titrate the remaining free Morpholine with standard HCl (0.1 N) using Methyl Orange. | Back-titration determines consumed amine. |
Reaction Optimization: The "Scavenger" Principle
When using 2-(4-Chlorobenzyloxy)benzoyl chloride in amidation (Schotten-Baumann conditions), the HCl byproduct must be neutralized immediately to prevent it from protonating the nucleophile (amine).
Standard Protocol:
-
Solvent: Anhydrous DCM or THF (water <50 ppm).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Use 2.5 equivalents :
-
1.0 eq for the reaction.
-
1.0 eq to neutralize the HCl.
-
0.5 eq excess to drive completion.
-
-
Order of Addition (Critical):
-
Load Amine + Base + Solvent first.
-
Cool to 0°C.
-
Add Acid Chloride dropwise. (Adding Acid Chloride to the base prevents transient high concentrations of acid).
-
Safety & Quenching: Controlled Destruction
Danger: Never add water directly to a bulk quantity of acid chloride. The heat of hydrolysis can boil the water, causing an eruption of hot acid and corrosive HCl mist.
Quenching Workflow
Figure 2: Decision tree for safe disposal of acid chloride residues.
Detailed Procedure (Path A - Lab Scale):
-
Prepare a beaker with crushed ice and water (50:50).
-
Dilute the acid chloride residue with a non-reactive solvent (DCM or Toluene) if it is thick/solid.
-
Add the organic solution slowly to the stirring ice slurry.
-
The ice absorbs the exotherm.
-
Once addition is complete, add saturated Sodium Bicarbonate (
) until bubbling stops (neutralization of HCl).
References
Troubleshooting & Optimization
Minimizing side reactions when using 2-(4-Chlorobenzyloxy)benzoyl chloride
Technical Support Center: 2-(4-Chlorobenzyloxy)benzoyl chloride Senior Application Scientist Desk
Introduction: Mastering the Reagent
Welcome. You are likely working with 2-(4-Chlorobenzyloxy)benzoyl chloride as a critical intermediate, possibly for Indomethacin analogs or specific kinase inhibitors.
This reagent presents a dual challenge:
-
The Benzoyl Chloride Moiety: It is an aggressive electrophile, prone to rapid hydrolysis and dimerization.
-
The Ortho-Alkoxy Substituent: The 2-position ether linkage provides steric bulk and electron donation. While this modulates reactivity, it also increases the risk of " sluggish" coupling, which paradoxically gives moisture more time to compete for the active site.
This guide is not a textbook definition; it is a troubleshooting manual designed to salvage experiments and optimize yields.
Visualizing the Reactivity Landscape
Before troubleshooting, understand the "battlefield" inside your flask. The diagram below maps the desired pathway against the two most common failure modes: Hydrolysis and Anhydride formation.
Figure 1: Reaction pathways.[1] Note that the "Acid" byproduct can further react with your starting material to form the "Anhydride," consuming two equivalents of reagent for zero product.
Part 1: Troubleshooting & FAQs
Category A: Monitoring & Analysis[2][3][4]
Q: I ran a TLC of my acid chloride, and it shows a spot identical to the starting carboxylic acid. Did the reaction fail? A: Not necessarily. This is a classic "Ghost Spot" error.
-
The Issue: Silica gel plates contain adsorbed water and surface silanols (Si-OH). When you spot the acid chloride, it hydrolyzes on the plate back to the parent acid.[2]
-
The Fix (Self-Validating Protocol): Never spot the acid chloride directly.
-
Take a micropipette aliquot of your reaction mixture.
-
Quench it into a small vial containing 0.5 mL of dry Methanol (and a drop of Et3N if available).
-
Wait 5 minutes.
-
Run TLC on this mixture.
-
Interpretation: You are now looking for the Methyl Ester .[2] If you see the Methyl Ester spot (usually higher Rf than the acid), your acid chloride formation was successful. If you still see the Acid spot, the reaction is incomplete.
-
Q: My IR spectrum shows a peak at 1780 cm⁻¹. Is this good? A: Yes.
-
The Logic: The carbonyl stretch of the parent acid usually appears around 1680–1700 cm⁻¹. The electron-withdrawing chlorine atom on the carbonyl shifts the frequency higher, typically to 1770–1785 cm⁻¹ . The disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the appearance of this sharp high-frequency band is definitive proof of conversion.
Category B: Yield & Purity
Q: The reaction turned into a dark tar/oil. What happened? A: This is likely Thermal Decomposition or Polymerization , exacerbated by the ether linkage.
-
The Cause: Benzoyl chlorides with electron-donating groups (like the alkoxy group at the 2-position) can be thermally unstable. If you used Thionyl Chloride (
) to generate the reagent, heating it above 60°C or distilling it without high vacuum can trigger decomposition. -
The Solution:
-
Keep reaction temperatures below 40°C during generation.
-
Use Oxalyl Chloride with catalytic DMF at room temperature (0°C to RT) instead of refluxing
. This is gentler and avoids thermal stress.
-
Q: I have a white solid precipitate that isn't my product. What is it? A: If you are running an acylation with a base (Pyridine, TEA), this is the Ammonium Salt byproduct (e.g., Pyridine[1]·HCl).
-
The Fix: This is actually a good sign—it means the reaction is proceeding. These salts are insoluble in non-polar solvents (DCM, Toluene). Filter them off or wash with water during workup.[3]
-
Warning: If the solid is the Anhydride , it means you had residual water which formed the acid, which then reacted with your chloride. Check your solvent dryness.
Part 2: Optimized Handling Protocol
This protocol minimizes side reactions by controlling the "Moisture Vector" and "Thermal Vector."
Step 1: Reagent Generation (The Gentle Method)
Avoid refluxing thionyl chloride if possible. Use the Oxalyl Chloride method for this sensitive ether-derivative.
-
Setup: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous DCM (Dichloromethane).
-
Reagents:
-
1.0 eq 2-(4-Chlorobenzyloxy)benzoic acid.
-
1.2 eq Oxalyl Chloride.
-
Catalyst: 2-3 drops of DMF (Dimethylformamide). Crucial: The reaction will not start without this.
-
-
Process: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT. Stir until gas evolution (
) ceases (approx. 2 hours). -
Workup: Evaporate solvent in vacuo at ambient temperature. Do not distill the residue. Use the crude acid chloride immediately.
Step 2: The Acylation (Coupling)
The Schotten-Baumann conditions (biphasic) are risky for this molecule due to hydrolysis. Use the Anhydrous Method.
| Parameter | Recommendation | Reason |
| Solvent | DCM or THF (Anhydrous) | High solubility, easy removal. |
| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl generated. Use 1.2–1.5 eq. |
| Temperature | 0°C start | The ortho-substituent creates steric drag; starting cold prevents side reactions, warming ensures completion. |
| Addition | Add Acid Chloride to Amine | Keep the nucleophile (amine) in excess initially to favor the desired reaction over dimerization. |
Part 3: Decision Logic for Troubleshooting
Use this flow to diagnose issues during the experiment.
Figure 2: Diagnostic workflow for validating acid chloride formation.
References
-
Mechanism of Acyl Chloride Hydrolysis & Reactivity
-
Synthesis of Substituted Benzoyl Chlorides (o-Chlorobenzoyl Chloride)
-
Monitoring Acid Chlorides via Methyl Ester Derivatiz
- Source: Chromatography Forum / ScienceMadness (Community Consensus on TLC Techniques).
-
URL:[Link]
-
General Handling of Moisture Sensitive Reagents
- Source: University of Alberta, Chemistry 263 Notes.
-
URL:[Link]
Sources
- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 2. sciencemadness.org [sciencemadness.org]
- 3. m.youtube.com [m.youtube.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability Optimization for 2-(4-Chlorobenzyloxy)benzoyl Chloride
Product Category: Activated Pharmaceutical Intermediates (API Precursors) Target Analyte: 2-(4-Chlorobenzyloxy)benzoyl chloride Primary Reactivity: Electrophilic Acyl Substitution (Moisture Sensitive)
Introduction: The Stability Paradox
Researchers often underestimate the lability of 2-(4-Chlorobenzyloxy)benzoyl chloride . While the 4-chlorobenzyloxy ether moiety offers robust stability against oxidation, the benzoyl chloride functional group is kinetically unstable in the presence of even trace atmospheric moisture.
This guide moves beyond basic "store in a cool dry place" advice. It provides a mechanistic understanding of degradation and self-validating protocols to ensure your intermediate remains reactive for critical acylation steps (e.g., Indomethacin or kinase inhibitor synthesis).
Module 1: The Degradation Mechanism (The "Why")
To preserve the solution, you must understand the enemy: Nucleophilic Acyl Substitution .
Unlike alkyl halides, this benzoyl chloride derivative does not require heat or a catalyst to degrade. Water acts as a nucleophile, attacking the carbonyl carbon. The electron-withdrawing nature of the carbonyl oxygen, combined with the good leaving group ability of the chloride ion (
Visualizing the Failure Mode
The following diagram illustrates the degradation pathway you are fighting against. Note that the reaction generates HCl gas , which can autocatalytically degrade other sensitive groups in your reaction matrix or corrode storage septa.
Figure 1: The hydrolysis pathway. Note that the formation of the carboxylic acid (Product) is irreversible and often results in a white precipitate due to lower solubility in organic solvents compared to the acid chloride.
Module 2: Solvent Selection & Preparation
The #1 cause of instability is "Reagent Grade" solvents. Standard "anhydrous" solvents from a bottle often contain 10–50 ppm water once opened. For this acid chloride, water content must be <10 ppm .
Solvent Compatibility Matrix
| Solvent | Compatibility | Status | Technical Notes |
| Dichloromethane (DCM) | ⭐⭐⭐ | Recommended | Excellent solubility. Must be distilled over CaH₂ or dried via alumina columns. |
| Toluene | ⭐⭐⭐⭐ | Preferred | Hydrophobic nature repels atmospheric moisture better than DCM. Higher boiling point allows easy removal of HCl if refluxed. |
| THF (Tetrahydrofuran) | ⭐⭐ | Caution | RISK: THF is hygroscopic. Even "dry" THF can absorb moisture rapidly. Must be fresh from a still (Na/Benzophenone). |
| DMF / DMSO | ❌ | FORBIDDEN | Nucleophilic solvents. DMF can react with acid chlorides to form Vilsmeier-Haack type intermediates, degrading the reagent. |
| Alcohols (MeOH, EtOH) | ❌ | FATAL | Immediate solvolysis to form esters (methyl/ethyl esters). |
Protocol: The "Double-Dry" System
Do not trust the label on the bottle.
-
Pre-Drying: Store the solvent (DCM or Toluene) over activated 3Å or 4Å Molecular Sieves for 24 hours.
-
Validation: The sieves should be flame-dried under vacuum immediately before use.
-
-
Chemical Drying (Optional but Recommended): Distill Toluene over Sodium/Benzophenone or DCM over Calcium Hydride (
). -
The "Scavenger" Check: If strictly anhydrous conditions are unavailable, add a sacrificial amount (1-2%) of Thionyl Chloride (
) to the solution.
Module 3: Storage & Handling Workflow
A proper storage workflow prevents the "pressure buildup" and "purity drift" often reported by users.
Figure 2: Decision tree for storage. Note the critical step of warming to room temperature to prevent condensation.
Module 4: Troubleshooting Guide (FAQ)
Q1: My clear solution has developed a fine white precipitate. Is it still usable?
-
Diagnosis: The white solid is likely 2-(4-Chlorobenzyloxy)benzoic acid , the hydrolysis product.
-
The Fix:
-
Filter the solution through a sintered glass funnel under an inert atmosphere (nitrogen blanket).
-
The filtrate (liquid) contains the remaining active acid chloride.
-
Quantification: You must re-titrate or check the concentration. The stoichiometry has changed.
-
-
Prevention: Your septum may have been cored, allowing moisture ingress. Switch to Teflon-lined screw caps.
Q2: When I open the storage vial, there is a "pop" or release of gas.
-
Diagnosis: This is HCl gas buildup, a byproduct of hydrolysis (see Figure 1).
-
Risk: High pressure can shatter vials; HCl fumes are corrosive.
-
Action: Vent carefully in a fume hood. If pressure is significant, a large portion of your reagent has likely degraded. Check purity via NMR (dissolve a sample in dry
; look for the acid proton shift >10 ppm).
Q3: Can I use DMF as a co-solvent to improve solubility?
-
Answer: NO.
-
Reasoning: DMF acts as a catalyst for hydrolysis and can react with the acid chloride to form a Vilsmeier reagent adduct, which alters the reactivity profile. If you need a polar aprotic solvent, use anhydrous Acetonitrile (
) , though Toluene is superior for stability.
Q4: How do I verify the purity of the solution without degrading it?
-
Protocol:
-
Take a 50 µL aliquot of your solution.
-
Quench it into 500 µL of dry Methanol .
-
Run HPLC or GC on this sample.
-
Interpretation: You will see the Methyl Ester peak.
-
If you see the Methyl Ester, your Acid Chloride was active.
-
If you see the Carboxylic Acid peak in the quenched sample, it was already degraded before you added methanol.
-
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (2024). Technical Bulletin: Handling and Storage of Acid Chlorides. Merck KGaA.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.13: Acid Chlorides).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Solvent Drying Protocols).
Sources
Technical Support Center: Troubleshooting Incomplete Conversion of 2-(4-Chlorobenzyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(4-chlorobenzyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete conversion during their synthetic preparations. Here, we will delve into the common pitfalls of this Williamson ether synthesis and provide actionable, scientifically-grounded solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of 2-(4-chlorobenzyloxy)benzoic acid is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2] Specifically, the reaction proceeds by deprotonating the phenolic hydroxyl group of a salicylic acid derivative, which then acts as a nucleophile to displace the chloride from 4-chlorobenzyl chloride.[1][2] While straightforward in principle, this reaction is often plagued by incomplete conversion and the formation of side products.[1][3][4] This guide will address the most common issues and provide robust troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions in a Q&A Format
Q1: My reaction shows a low yield of 2-(4-chlorobenzyloxy)benzoic acid, with a significant amount of unreacted salicylic acid derivative. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue and can stem from several factors related to the reaction conditions. Here’s a breakdown of potential causes and their solutions:
1. Incomplete Deprotonation of the Phenolic Hydroxyl Group:
-
The Problem: The Williamson ether synthesis requires the formation of a nucleophilic phenoxide.[1][2] If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group of the salicylic acid derivative, the reaction will be slow or incomplete. Salicylic acid has two acidic protons: one on the carboxylic acid (pKa ≈ 3.0) and one on the phenolic hydroxyl group (pKa ≈ 13.6).[5][6][7] The carboxylic acid proton is significantly more acidic and will be deprotonated first.[5][7] A base must be strong enough to deprotonate the much less acidic phenolic hydroxyl group.
-
The Solution:
-
Use a Stronger Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[3][8]
-
Ensure Anhydrous Conditions: The presence of water can quench the strong base and the phenoxide, hindering the reaction.[3][9] Always use anhydrous solvents and dry glassware.
-
2. Poor Reactivity of the Alkylating Agent:
-
The Problem: The reactivity of the alkylating agent follows the trend R-I > R-Br > R-Cl.[3] 4-chlorobenzyl chloride is a relatively reactive primary benzyl halide, but its reactivity can be a limiting factor.
-
The Solution:
-
In Situ Halide Exchange (Finkelstein Reaction): Consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will convert the 4-chlorobenzyl chloride to the more reactive 4-iodobenzyl chloride in situ, which can significantly accelerate the reaction.[3]
-
3. Suboptimal Reaction Temperature and Time:
-
The Problem: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a typical timeframe.[4] Conversely, excessively high temperatures can promote side reactions.[4]
-
The Solution:
-
Optimize Temperature: A typical temperature range for Williamson ether synthesis is 50-100 °C.[3][4] It's advisable to start at a lower temperature (e.g., 60 °C) and monitor the reaction's progress. If the reaction is sluggish, the temperature can be gradually increased.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials and the formation of the product. This will help you determine the optimal reaction time.[10]
-
4. Solvent Effects:
-
The Problem: The choice of solvent can significantly impact the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[4][11]
-
The Solution:
| Parameter | Recommendation | Rationale |
| Base | NaH, KH, or K₂CO₃ (with PTC) | Ensures complete deprotonation of the phenolic hydroxyl group.[3][8] |
| Alkylating Agent | 4-chlorobenzyl chloride with catalytic NaI or KI | Increases the reactivity of the alkylating agent.[3] |
| Temperature | 50-100 °C (optimize as needed) | Balances reaction rate and minimization of side reactions.[3][4] |
| Solvent | DMF, DMSO, Acetonitrile (anhydrous) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[3][11] |
Q2: I am observing the formation of significant side products. What are they, and how can I minimize their formation?
A2: Side product formation is a common issue that can significantly lower the yield of your desired product. Here are the most likely side reactions and how to mitigate them:
1. C-Alkylation:
-
The Problem: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[2][12] C-alkylation is more likely to occur under certain conditions.
-
The Solution:
-
Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[11]
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role.
-
2. Elimination (E2) Reaction:
-
The Problem: The Williamson ether synthesis is an SN2 reaction that competes with the E2 elimination pathway.[1][4] While 4-chlorobenzyl chloride is a primary halide and less prone to elimination, this can still occur, especially at higher temperatures.[4][8]
-
The Solution:
-
Control Temperature: Avoid excessively high reaction temperatures, as this can favor elimination over substitution.[4]
-
Use a Less Hindered Base: While a strong base is necessary, a sterically hindered base might favor elimination. However, for this specific synthesis, common strong bases like NaH are not sterically hindered.
-
3. Hydrolysis of the Alkylating Agent:
-
The Problem: If there is moisture in the reaction, 4-chlorobenzyl chloride can be hydrolyzed to 4-chlorobenzyl alcohol.[3][13]
-
The Solution:
Q3: How can I improve my reaction efficiency and yield without resorting to harsh conditions?
A3: Phase-transfer catalysis (PTC) is an excellent technique to improve the efficiency of Williamson ether synthesis under milder conditions.[10][14]
-
The Concept: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the alkylating agent occurs.[15][16]
-
The Benefits:
-
Milder Conditions: PTC allows the reaction to proceed at lower temperatures and with weaker, less hazardous bases like potassium carbonate.[10]
-
Increased Reaction Rate: By bringing the reactants together in the same phase, the reaction rate is significantly increased.[15]
-
Improved Yields and Purity: PTC often leads to higher yields and fewer side products.[15]
-
No Need for Anhydrous Solvents: These reactions can often be run in biphasic systems (e.g., toluene/water), eliminating the need for expensive and difficult-to-handle anhydrous solvents.[14]
-
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis of 2-(4-Chlorobenzyloxy)benzoic acid
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylic acid (1 equivalent).
-
Solvent Addition: Add anhydrous DMF (or acetonitrile) to dissolve the salicylic acid.
-
Base Addition: Under a nitrogen atmosphere, carefully add sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Reagent Addition: Add 4-chlorobenzyl chloride (1.1 equivalents) and a catalytic amount of potassium iodide (KI, 0.1 equivalents).
-
Heating: Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extraction: Acidify the aqueous layer with dilute HCl to a pH of 2-3 and extract the product with ethyl acetate.[17]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[4][17]
Protocol 2: Purification of 2-(4-Chlorobenzyloxy)benzoic acid
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Extract with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.[18]
-
Acidification and Isolation: Separate the aqueous layer and acidify it with cold, dilute HCl to a pH of 2-3. The purified carboxylic acid will precipitate out.[17][18]
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent system like ethanol/water or toluene.[17]
Visualizing the Process
Reaction Scheme and Side Products
Caption: A logical flowchart for troubleshooting incomplete conversion.
Frequently Asked Questions (FAQs)
Q: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base? A: While NaOH and KOH are strong bases, they are typically used in aqueous solutions, which can introduce water into the reaction and lead to hydrolysis of the alkylating agent. [10]If you must use them, it is best to do so under phase-transfer catalysis conditions with solid or concentrated aqueous base. [10] Q: My product is difficult to purify. Are there any alternative purification methods? A: Besides acid-base extraction and recrystallization, column chromatography is a very effective method for purifying carboxylic acids. [4]Reversed-phase chromatography (C18) can also be a powerful tool for separating polar compounds like carboxylic acids. [19] Q: What is the expected yield for this reaction? A: With optimized conditions, yields for Williamson ether synthesis can range from 50% to 95%. [4]If your yields are consistently below this range after troubleshooting, a more in-depth investigation of your specific starting materials and reagents may be necessary.
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Quora. (2016, October 4). Is salicyclic acid more acidic than phenol? Available from: [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Available from: [Link]
-
ResearchGate. Formation of the carbocation intermediate in the salicylic acid adsorption on activated carbons at pH 2. Available from: [Link]
- Google Patents. US5387713A - Process for purification of carboxylic acids.
-
Quora. (2024, May 17). What is the difference in the reaction of phenol and salicylic acid with sodium hydroxide? Available from: [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Available from: [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]
-
NIH - PubChem. Salicylic Acid | HOC6H4COOH | CID 338. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available from: [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. Available from: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis fo. Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Available from: [Link]
-
eGyanKosh. PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Available from: [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Available from: [Link]
-
Stenutz. 4-chlorobenzyl chloride. Available from: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Phase-transfer catalyst. Available from: [Link]
-
YouTube. (2020, March 28). Williamson ether synthesis (done wrong). Available from: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]
-
PMC. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Available from: [Link]
-
Journal of the American Chemical Society. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Available from: [Link]
- European Patent Office. (2005, December 1). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
-
Williamson Ether Synthesis. Available from: [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tailoredread.com [tailoredread.com]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 13. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 18. researchgate.net [researchgate.net]
- 19. teledyneisco.com [teledyneisco.com]
Validation & Comparative
Comparative Guide: 1H NMR Analysis of 2-(4-Chlorobenzyloxy)benzoyl chloride
Executive Summary
Objective: This guide details the structural validation of 2-(4-Chlorobenzyloxy)benzoyl chloride via 1H NMR spectroscopy. It focuses on distinguishing the activated acid chloride from its precursor, 2-(4-Chlorobenzyloxy)benzoic acid , a critical quality control step in the synthesis of heterocycles (e.g., quinazolinones) and non-steroidal anti-inflammatory drug (NSAID) analogs.
Key Finding: The conversion from carboxylic acid to acid chloride is quantitatively monitored by the disappearance of the carboxylic proton (11.0–13.0 ppm) and the diagnostic downfield shift of the aromatic proton ortho to the carbonyl group (H-6), typically shifting from ~8.10 ppm to ~8.30+ ppm due to the anisotropic deshielding of the chlorocarbonyl moiety.
Structural Context & Reaction Monitoring[1]
The transformation of the carboxylic acid to the acid chloride involves the substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl). This alters the electronic environment of the benzoyl ring, specifically at the ortho position.
The Reaction
-
Precursor: 2-(4-Chlorobenzyloxy)benzoic acid
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride ( ) -
Product: 2-(4-Chlorobenzyloxy)benzoyl chloride
-
Byproducts:
(gas), (gas)
Why NMR?
While IR spectroscopy detects the carbonyl shift (from ~1680
Comparative Spectral Analysis
The following table contrasts the theoretical and observed shifts between the precursor and the product. Note that 2-substituted benzoyl chlorides are highly reactive; analysis must be performed in anhydrous
Table 1: Diagnostic Signal Comparison ( , 400 MHz)
| Proton Assignment | Precursor: Carboxylic Acid ( | Product: Acid Chloride ( | |
| -COOH (Carboxylic H) | 11.5 – 13.0 (Broad) | ABSENT | Disappearance (Primary Indicator) |
| H-6 (Ortho to C=O) | ~8.05 – 8.15 (dd) | ~8.25 – 8.40 (dd) | +0.20 to +0.30 (Deshielding) |
| H-3, H-4, H-5 | 7.00 – 7.60 (Multiplets) | 7.05 – 7.65 (Multiplets) | Minor variations |
| Ar-H (4-Cl-Ph Ring) | ~7.30 – 7.45 (AA'BB') | ~7.30 – 7.45 (AA'BB') | Negligible change (Remote) |
| -O-CH2- (Benzylic) | ~5.15 – 5.25 (s) | ~5.20 – 5.30 (s) | Slight downfield shift |
Mechanistic Insight
The H-6 proton (on the benzoyl ring) experiences a "Paramagnetic Deshielding" effect. The
Experimental Protocol
This protocol ensures the isolation of the acid chloride without hydrolysis, ensuring the NMR spectrum reflects the true product.
Step 1: Synthesis & Isolation[1]
-
Dissolve 1.0 eq of 2-(4-Chlorobenzyloxy)benzoic acid in dry Toluene or DCM.
-
Add 1.2 eq Thionyl Chloride (
) and a catalytic drop of DMF. -
Reflux (Toluene) or stir at RT (DCM) until gas evolution ceases (1–3 hours).
-
Critical Step: Evaporate solvent and excess
under high vacuum. Co-evaporate with dry toluene twice to remove trace thionyl chloride.
Step 2: NMR Sample Preparation
-
Solvent: Use Anhydrous
(stored over molecular sieves). -
Avoid: DMSO-
or MeOD .-
Reason: Acid chlorides react violently with Methanol (forming methyl ester) and react with DMSO (Pummerer-type rearrangements or simply hydrolysis due to hygroscopy), destroying the sample before acquisition.
-
-
Tube: Use a bone-dry NMR tube (oven-dried).
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard Proton (zg30).
-
Scans (NS): 16 (Sufficient for >10mg/mL).
-
Delay (D1): 1.0 second.
Visualization of Workflows
Diagram 1: Analytical Workflow
This flowchart illustrates the critical path from synthesis to validated data, highlighting the "Dryness" checkpoints.
Caption: Figure 1. Critical path for Acid Chloride analysis. Note the emphasis on anhydrous conditions to prevent hydrolysis.
Diagram 2: Spectral Decision Tree
Use this logic gate to interpret the resulting spectrum.
Caption: Figure 2. Decision logic for validating the conversion of 2-(4-Chlorobenzyloxy)benzoic acid to its acid chloride.
Troubleshooting & Artifacts
The "Ghost" Acid Peak
If you observe a broad singlet at ~11.5 ppm despite a rigorous synthesis:
-
Cause: The NMR solvent (
) was wet. The acid chloride hydrolyzed inside the NMR tube. -
Solution: Filter
through basic alumina or use a fresh ampoule.
Methyl Ester Artifacts
If you observe a sharp singlet at ~3.9 ppm:
-
Cause: The sample was dissolved in
or the glassware was cleaned with methanol and not dried. -
Result: You synthesized the methyl ester in situ.
H-6 Multiplicity Distortion[2]
-
Observation: The H-6 doublet appears broadened or splits further.
-
Cause: Restricted rotation of the bulky 2-(4-chlorobenzyloxy) group or long-range coupling (W-coupling) with H-4. This is normal for crowded benzoyl chlorides.
References
-
ChemicalBook. 2-Chlorobenzoyl chloride NMR Spectrum Data. (Used for baseline ortho-proton shift comparisons). Link
-
PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (Precursor synthesis context). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2][3] (Authoritative source for Acid vs. Acid Chloride shift principles).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Thin Layer Chromatography (TLC) Rf values for 2-(4-Chlorobenzyloxy)benzoyl chloride
The following guide details the Thin Layer Chromatography (TLC) profiling for 2-(4-Chlorobenzyloxy)benzoyl chloride , a reactive acyl chloride intermediate often used in the synthesis of heterocycles (e.g., oxazolines, triazines) and NSAID analogues.
Executive Summary
2-(4-Chlorobenzyloxy)benzoyl chloride is highly moisture-sensitive.[1] Direct application to a silica gel TLC plate typically results in hydrolysis, yielding a spot identical to the starting material (the carboxylic acid) or a streak. To accurately assess reaction conversion, derivatization with methanol (quenching) is required before spotting. This guide compares the chromatographic behavior of the free acid, the unstable chloride (direct), and the stable methyl ester derivative.
The Challenge: Why Direct TLC Fails
Acyl chlorides react rapidly with the hydroxyl groups (silanols) and adsorbed water present on silica gel plates.
-
Direct Spotting: If you spot the reaction mixture directly, the chloride converts back to 2-(4-Chlorobenzyloxy)benzoic acid on the plate.
-
Streaking: Partial hydrolysis during elution causes "comet-tailing" or streaks from the baseline.[1]
The Solution: Methanol Quench Protocol
To monitor the formation of the acid chloride, you must convert a small aliquot into its corresponding methyl ester, which is stable on silica and chromatographically distinct from the acid.
Experimental Protocol
-
Sampling: Use a glass capillary or micropipette to withdraw ~10-20 µL of the reaction mixture.
-
Quenching: Dispense the aliquot into a small vial containing 0.5 mL of dry Methanol (MeOH) .
-
Reaction: Shake gently for 10–30 seconds. The acid chloride reacts to form Methyl 2-(4-chlorobenzyloxy)benzoate .
-
Spotting: Spot this quenched solution alongside the starting material (Acid) on the TLC plate.
Comparative Rf Values & Data
Solvent System: Hexane : Ethyl Acetate (3:1 v/v)
Stationary Phase: Silica Gel 60 F
| Analyte | Identity | Rf Value (Approx)* | Spot Appearance |
| Starting Material | 2-(4-Chlorobenzyloxy)benzoic acid | 0.25 – 0.35 | Round, sometimes tails without AcOH |
| Product (Direct) | 2-(4-Chlorobenzyloxy)benzoyl chloride | 0.25 – 0.40 | Streak / Smear (Hydrolyzes to acid) |
| Product (Quenched) | Methyl 2-(4-chlorobenzyloxy)benzoate | 0.65 – 0.75 | Sharp, distinct spot (High Rf) |
| Impurity | 4-Chlorobenzyl alcohol | 0.35 – 0.45 | Faint, UV active (if ether cleaves) |
> Note: Rf values are estimated based on the structural analogue 2-benzyloxybenzoic acid (Rf ~0.46 in 10% MeOH/CHCl
Visualization of Reaction Pathway
The following diagram illustrates the chemical transformations occurring during the TLC analysis workflow.
Figure 1: Comparison of Direct Spotting (Red path - leads to false results) vs. Methanol Quench (Green path - leads to distinct ester spot).[1]
Troubleshooting & Tips
-
Co-Spotting: Always run a "Co-Spot" lane (Acid + Quenched Mix) to confirm separation.[1] If the spots overlap, adjust the solvent to Hexane:EtOAc 4:1 .
-
Acid Streaking: If the starting material streaks heavily, add 1% Acetic Acid to the mobile phase. Note that this will not fix the hydrolysis of the chloride, but it will sharpen the acid spot.
-
Alternative Quench: If Methanol is unavailable or reacts with other functional groups, Diethylamine can be used to form the diethylamide, which typically has an Rf between the Acid and the Ester.
References
-
University of Greenwich. (2016). Substituted Triazines and Their Use as Sodium Channel Blockers. Patent Application US20160311784A1. (Provides Rf data for the structural analogue 2-benzyloxybenzoic acid: Rf 0.46 in 10% MeOH/CHCl
). -
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for acid chloride characterization via ester derivatization).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis of acyl chloride hydrolysis on silica).
Sources
A Comparative Guide to the Spectroscopic Identification of Impurities in 2-(4-Chlorobenzyloxy)benzoyl Chloride
This guide provides an in-depth comparison of spectroscopic methodologies for the identification and characterization of impurities in 2-(4-Chlorobenzyloxy)benzoyl chloride, a critical intermediate in pharmaceutical synthesis. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a robust and self-validating approach to impurity profiling.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the FDA and EMA have established stringent guidelines for the identification, qualification, and control of impurities.[1][2] 2-(4-Chlorobenzyloxy)benzoyl chloride serves as a key building block in various synthetic pathways, making the rigorous characterization of its impurity profile an essential step in ensuring the quality of the final API.
This guide moves beyond a simple listing of techniques. It provides a strategic framework for researchers, scientists, and drug development professionals to effectively tackle impurity identification using a multi-pronged spectroscopic approach, grounded in an understanding of the compound's synthetic pathway.
The Impurity Landscape: A Synthesis-Based Perspective
To effectively identify impurities, one must first predict their likely structures. The formation of impurities is intrinsically linked to the manufacturing process, including the starting materials, intermediates, by-products, and degradation products.[3][4] A common synthetic route to 2-(4-Chlorobenzyloxy)benzoyl chloride involves two main steps:
-
Williamson Ether Synthesis: Reaction of a 2-hydroxybenzoate derivative with 4-chlorobenzyl chloride.
-
Acyl Chloride Formation: Conversion of the resulting carboxylic acid to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
From this pathway, we can anticipate several classes of impurities:
-
Starting Materials & Related Impurities:
-
Intermediate-Related Impurities:
-
Residual 2-(4-Chlorobenzyloxy)benzoic acid, the immediate precursor to the final product.
-
-
Process-Related By-products:
-
Over-alkylation products from the ether synthesis step.
-
By-products from reactions involving the chlorinating agent.
-
-
Degradation Products:
-
Hydrolysis of the highly reactive benzoyl chloride back to 2-(4-Chlorobenzyloxy)benzoic acid upon exposure to moisture.
-
A Multi-Spectroscopic Workflow for Impurity Identification
No single analytical technique can provide a complete picture of the impurity profile. A synergistic approach, combining the strengths of various spectroscopic methods, is essential for unambiguous identification and characterization. The following workflow illustrates a logical progression from initial detection to structural confirmation.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. cormica.com [cormica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
